molecular formula C6HCl3F3N B1321894 2,3,5-Trichloro-4-trifluoromethyl pyridine CAS No. 89719-94-8

2,3,5-Trichloro-4-trifluoromethyl pyridine

Cat. No.: B1321894
CAS No.: 89719-94-8
M. Wt: 250.4 g/mol
InChI Key: IYTBJJNRARXXST-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-trifluoromethyl pyridine is an organic compound with the molecular formula C6HCl3F3N and a molecular weight of 250.43 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring.

Biochemical Analysis

Biochemical Properties

2,3,5-Trichloro-4-trifluoromethyl pyridine plays a significant role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating reactions that are crucial for the development of these compounds. For instance, it is involved in nucleophilic displacement reactions, where it interacts with enzymes that catalyze the substitution of chlorine atoms with other functional groups . This interaction is essential for the synthesis of complex molecules used in crop protection and pharmaceuticals.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes involved in metabolic pathways. This compound can bind to the active sites of enzymes, preventing them from catalyzing their respective reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen. Toxic effects at high doses include damage to vital organs and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound is present in the right location to interact with its target biomolecules. The compound’s distribution within subcellular compartments can also affect its overall efficacy and impact on cellular processes.

Preparation Methods

The synthesis of 2,3,5-Trichloro-4-trifluoromethyl pyridine involves several steps. One common method includes the chlorination and fluorination of pyridine derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) with transition metal-based catalysts such as iron fluoride can be employed . This method allows for the efficient production of the compound in good yields.

Industrial production methods often involve the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which is further chlorinated and fluorinated to obtain the desired product . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to ensure high purity and yield.

Chemical Reactions Analysis

2,3,5-Trichloro-4-trifluoromethyl pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2,3,5-Trichloro-4-trifluoromethyl pyridine has several applications in scientific research:

Comparison with Similar Compounds

2,3,5-Trichloro-4-trifluoromethyl pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in different fields.

Properties

IUPAC Name

2,3,5-trichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTBJJNRARXXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608101
Record name 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89719-94-8
Record name 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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